molecular formula C14H16N2O3 B13682233 N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide

N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide

Cat. No.: B13682233
M. Wt: 260.29 g/mol
InChI Key: QJVGFWQTWBEYBZ-UHFFFAOYSA-N
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Description

N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide (CAS: 2438123-68-1; molecular formula: C₁₄H₁₆N₂O₃) is an acetylated derivative of the parent compound 5-amino-2-butylisoindoline-1,3-dione (CAS: 68930-97-2). The structure comprises an isoindoline-1,3-dione core substituted with a butyl group at position 2 and an acetamide moiety at position 3.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(2-butyl-1,3-dioxoisoindol-5-yl)acetamide

InChI

InChI=1S/C14H16N2O3/c1-3-4-7-16-13(18)11-6-5-10(15-9(2)17)8-12(11)14(16)19/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

QJVGFWQTWBEYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the isoindoline nucleus.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways. The isoindoline nucleus allows the compound to bind with high affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoindolinyl Core

N-(2-Methyl-1,3-dioxo-5-isoindolinyl)acetamide (CAS: 2306-99-2)
  • Molecular Formula : C₁₁H₁₀N₂O₃; Molecular Weight : 218.20 g/mol.
  • Key Differences : The 2-methyl substituent (vs. 2-butyl) reduces steric bulk and lipophilicity.
  • Properties : Polar Surface Area (PSA) = 66.48, indicating moderate polarity .
  • Significance : Shorter alkyl chains may enhance solubility but reduce membrane permeability compared to the butyl analog.
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide (CAS: 2438123-69-2)
  • Molecular Formula : C₁₄H₁₅N₃O₅; Molecular Weight : 305.29 g/mol.

Modifications on the Acetamide Side Chain

N-(2-Methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide (CAS: 895484-05-6)
  • Molecular Formula : C₁₇H₁₄N₂O₃S; Molecular Weight : 326.37 g/mol.
  • Implications : Enhanced lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility.

Heterocyclic Core Variations

Benzothiazole-Based Acetamides (e.g., EP3348550A1 Patent Compounds)
  • Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
  • Implications : Benzothiazole derivatives often exhibit antimicrobial or anticancer activities, suggesting divergent applications compared to isoindolinyl analogs .

Physicochemical and Structural Data Comparison

Compound Name CAS Molecular Formula Molecular Weight Substituents PSA
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide 2438123-68-1 C₁₄H₁₆N₂O₃ 260.29 2-butyl, acetamide ~66.48*
N-(2-Methyl-1,3-dioxo-5-isoindolinyl)acetamide 2306-99-2 C₁₁H₁₀N₂O₃ 218.20 2-methyl, acetamide 66.48
N-(2-Methyl...phenylsulfanylacetamide 895484-05-6 C₁₇H₁₄N₂O₃S 326.37 2-methyl, phenylsulfanyl -

*PSA estimated based on structural similarity to the methyl analog .

Research Findings and Implications

Crystallography and Solid-State Behavior

  • highlights that meta-substitution with electron-withdrawing groups (e.g., nitro) in acetamide derivatives significantly impacts crystal packing. For the target compound, the bulky 2-butyl group may induce unique lattice arrangements, affecting solubility and formulation stability .

Pharmacological Potential

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